2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
2-Chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted at position 5 with a 2-methylphenyl group and at position 2 with a 2-chloropropanamide moiety. Its molecular formula is C₁₂H₁₁ClN₃OS, with a molecular weight of 280.75 g/mol.
Properties
IUPAC Name |
2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-7-5-3-4-6-9(7)11-15-16-12(18-11)14-10(17)8(2)13/h3-6,8H,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLHARRBBAGJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the reaction of the chlorinated thiadiazole with a suitable amine to form the propanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiols can be employed under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dechlorinated derivatives or amines.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
- Objective : Evaluate the effectiveness against Gram-positive and Gram-negative bacteria.
- Findings :
- Exhibited significant inhibitory effects on Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Showed efficacy against Escherichia coli with an MIC of 64 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies.
Case Study: Cytotoxicity Against Breast Cancer Cells
- Objective : Assess the cytotoxic effects on MCF-7 human breast cancer cells.
- Findings :
- The compound displayed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Observation Period |
|---|---|---|
| MCF-7 | 15 | 48 hours |
Anti-inflammatory Effects
Research indicates that the compound may also possess anti-inflammatory properties.
Case Study: Inflammation Model Study
- Objective : Investigate the anti-inflammatory effects using LPS-stimulated macrophages.
- Findings :
- Treatment resulted in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50% compared to control groups.
| Cytokine | Reduction (%) |
|---|---|
| TNF-alpha | 50 |
| IL-6 | 50 |
Structure-Activity Relationships
The structure of 2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide plays a crucial role in its biological activity. Variations in the thiadiazole ring and substituents on the phenyl group can significantly affect its potency against different biological targets.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring may facilitate binding to these targets, while the chloro and propanamide groups could influence the compound’s reactivity and specificity.
Comparison with Similar Compounds
Thiadiazole derivatives exhibit diverse biological and chemical properties depending on substituent variations. Below is a detailed comparison of 2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide with structurally related compounds.
Structural Variations and Physicochemical Properties
Key Observations :
- Chlorine Position : The 2-chloro configuration in the target compound may confer greater stability than 3-chloro analogs, as seen in the lower reactivity of 3-chloro derivatives .
Commercial and Research Relevance
- Suppliers like Hairui Chem and EOS Med Chem specialize in analogs such as 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, priced for medicinal chemistry applications .
Biological Activity
2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antifungal properties. The findings are supported by various studies and data tables.
- Molecular Formula : C11H10ClN3OS
- Molecular Weight : 267.735 g/mol
- CAS Number : 111750-57-3
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiadiazole compounds have shown significant antiproliferative activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cells.
Research Findings
A study evaluated several derivatives of thiadiazole, revealing that certain compounds exhibited strong inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. The most promising derivatives showed IC50 values ranging from 7.4 to 11.5 nM against VEGFR-2, indicating their potential as selective anticancer agents .
Table 1: Antiproliferative Activity of Thiadiazole Derivatives
| Compound | Target Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound 6 | MCF-7 | 10.5 | VEGFR-2 Inhibition |
| Compound 7 | HCT-116 | 8.0 | VEGFR-2 Inhibition |
| Compound 11a | PC-3 | 9.0 | VEGFR-2 Inhibition |
Antibacterial Activity
The antibacterial properties of thiadiazole derivatives have also been investigated. Studies indicate that these compounds exhibit moderate to good activity against Gram-positive and Gram-negative bacteria.
Case Studies
In a study assessing the antibacterial efficacy of various thiadiazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 22.9 µM for different strains .
Table 2: Antibacterial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5.64 |
| Compound B | Escherichia coli | 8.33 |
| Compound C | Bacillus subtilis | 4.69 |
Antifungal Activity
The antifungal potential of thiadiazole derivatives has also been explored, with some compounds demonstrating efficacy against Candida albicans and Fusarium oxysporum.
Research Insights
A recent study reported that certain derivatives displayed antifungal activity with MIC values ranging from 16.69 µM to 78.23 µM against C. albicans . This highlights the versatility of thiadiazole compounds in combating various pathogens.
Table 3: Antifungal Activity of Thiadiazole Derivatives
| Compound | Fungal Strain | MIC (µM) |
|---|---|---|
| Compound D | Candida albicans | 16.69 |
| Compound E | Fusarium oxysporum | 56.74 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
